Benzene, 1-chloro-4-[3-[(4-methyl-2,3-pentadienyl)oxy]-1-propynyl]-
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Overview
Description
Benzene, 1-chloro-4-[3-[(4-methyl-2,3-pentadienyl)oxy]-1-propynyl]- is an organic compound with a complex structure It consists of a benzene ring substituted with a chlorine atom and a propynyl group that is further substituted with a 4-methyl-2,3-pentadienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-4-[3-[(4-methyl-2,3-pentadienyl)oxy]-1-propynyl]- can be achieved through a multi-step process. One common method involves the following steps:
Friedel-Crafts Acylation: The benzene ring is first acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid.
Nitration and Reduction: The benzene ring is nitrated using a mixture of concentrated nitric and sulfuric acids, followed by reduction of the nitro group to an amine using hydrogen gas and a palladium catalyst.
Substitution Reactions: The amine group is then substituted with the desired propynyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-chloro-4-[3-[(4-methyl-2,3-pentadienyl)oxy]-1-propynyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alkenes.
Substitution: Phenols or anilines.
Scientific Research Applications
Benzene, 1-chloro-4-[3-[(4-methyl-2,3-pentadienyl)oxy]-1-propynyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-chloro-4-[3-[(4-methyl-2,3-pentadienyl)oxy]-1-propynyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-chloro-4-methyl-: Similar structure but lacks the propynyl and pentadienyl groups.
Toluene, p-chloro-: Similar to Benzene, 1-chloro-4-methyl- but with a methyl group instead of a propynyl group.
Uniqueness
Benzene, 1-chloro-4-[3-[(4-methyl-2,3-pentadienyl)oxy]-1-propynyl]- is unique due to the presence of both the propynyl and pentadienyl groups, which confer distinct chemical properties and reactivity compared to simpler benzene derivatives.
Properties
CAS No. |
547741-07-1 |
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Molecular Formula |
C15H15ClO |
Molecular Weight |
246.73 g/mol |
InChI |
InChI=1S/C15H15ClO/c1-13(2)5-3-11-17-12-4-6-14-7-9-15(16)10-8-14/h3,7-10H,11-12H2,1-2H3 |
InChI Key |
QXQIUAAPHZQJBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=CCOCC#CC1=CC=C(C=C1)Cl)C |
Origin of Product |
United States |
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